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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzaldehyde

Cat. No.: B035312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H3F3O encompasses a class of fluorinated aromatic aldehydes that

serve as pivotal building blocks in medicinal chemistry and materials science. This technical

guide focuses on the three primary isomers of (trifluoromethyl)benzaldehyde: 2-

(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-

(trifluoromethyl)benzaldehyde. Their unique chemical properties, conferred by the electron-

withdrawing trifluoromethyl group, make them valuable precursors for the synthesis of a wide

array of biologically active molecules and advanced materials. This document provides a

comprehensive overview of their nomenclature, physicochemical properties, key synthetic

applications with detailed experimental protocols, and their impact on significant biological

signaling pathways.

IUPAC Nomenclature and Synonyms
The three principal isomers of C7H3F3O are positional isomers of benzaldehyde substituted

with a trifluoromethyl group.
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IUPAC Name Synonyms

2-(Trifluoromethyl)benzaldehyde
o-(Trifluoromethyl)benzaldehyde; α,α,α-

Trifluoro-o-tolualdehyde

3-(Trifluoromethyl)benzaldehyde
m-(Trifluoromethyl)benzaldehyde; α,α,α-

Trifluoro-m-tolualdehyde

4-(Trifluoromethyl)benzaldehyde
p-(Trifluoromethyl)benzaldehyde; α,α,α-

Trifluoro-p-tolualdehyde

Physicochemical Properties
The presence of the trifluoromethyl group significantly influences the physical and chemical

properties of the benzaldehyde core. The strong electron-withdrawing nature of the -CF3 group

enhances the electrophilicity of the carbonyl carbon, making these aldehydes highly reactive in

various nucleophilic addition reactions. Furthermore, the trifluoromethyl group increases the

lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are

highly desirable in drug design.

Table of Quantitative Data:

Property
2-
(Trifluoromethyl)be
nzaldehyde

3-
(Trifluoromethyl)be
nzaldehyde

4-
(Trifluoromethyl)be
nzaldehyde

CAS Number 447-61-0 454-89-7 455-19-6

Molecular Weight 174.12 g/mol 174.12 g/mol 174.12 g/mol

Boiling Point 70-71 °C at 16 mmHg 83-86 °C at 30 mmHg 66-67 °C at 13 mmHg

Density 1.32 g/mL at 25 °C 1.301 g/mL at 25 °C 1.275 g/mL at 25 °C

Refractive Index

(n20/D)
1.466 1.465 1.463
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Key Synthetic Applications and Experimental
Protocols
(Trifluoromethyl)benzaldehydes are versatile reagents in organic synthesis, most notably in the

Claisen-Schmidt condensation for the formation of chalcones, which are precursors to

flavonoids and other bioactive heterocyclic compounds.

Synthesis of Chalcones via Claisen-Schmidt
Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized through the

base-catalyzed condensation of an aromatic aldehyde with an acetophenone. Derivatives of

(trifluoromethyl)benzaldehyde are frequently used to synthesize fluorinated chalcones, which

have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one

Materials:

3-(Trifluoromethyl)benzaldehyde (1 mmol)

Acetophenone (1 mmol)

Sodium Hydroxide (NaOH)

Ethanol

Mortar and Pestle

Thin Layer Chromatography (TLC) plate (silica gel)

n-hexane and ethyl acetate (solvent system for TLC)

Procedure:

In a clean mortar, combine 3-(trifluoromethyl)benzaldehyde (1 mmol) and acetophenone

(1 mmol).
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Add a small pellet of sodium hydroxide to the mixture.

Grind the reaction mixture mechanically with a pestle at room temperature for

approximately 30 minutes.

Monitor the progress of the reaction using TLC.

Cover the mortar with filter paper and let it stand overnight.

Transfer the product to a beaker containing water. Collect the washings from the mortar in

the same beaker.

Neutralize the excess alkali with a 1:1 solution of hydrochloric acid (HCl).

Filter the resulting solid, wash with water, and dry.

Recrystallize the crude product from ethanol to obtain the purified chalcone.

Synthesis of Dihydropyridine Derivatives
2-(Trifluoromethyl)benzaldehyde has been utilized in the preparation of ω-(dimethylamino)-

alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates.

Dihydropyridine derivatives are a class of compounds known for their cardiovascular effects,

and fluorinated analogues are explored for enhanced therapeutic properties.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis
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Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Reactants

Reaction

Work-up and Purification

2-(Trifluoromethyl)benzaldehyde

Mix reactants in a suitable solvent (e.g., Ethanol)

β-Ketoester (e.g., Ethyl Acetoacetate) Ammonia Source (e.g., Ammonium Acetate)

Reflux the mixture

Cool the reaction mixture

Precipitate the product

Filter the solid product

Recrystallize from a suitable solvent

Purified Dihydropyridine Derivative
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Caption: Workflow for the Hantzsch synthesis of dihydropyridine derivatives.
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Biological Activity and Signaling Pathways
Derivatives of (trifluoromethyl)benzaldehyde have demonstrated significant biological activity,

particularly in the realm of oncology. Their mechanism of action often involves the modulation

of key cellular signaling pathways that are dysregulated in cancer.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
Novel chalcone derivatives synthesized from 3-(trifluoromethyl)benzaldehyde have been

identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a transcription factor

that plays a central role in the adaptation of tumor cells to hypoxic environments, promoting

angiogenesis, metastasis, and resistance to therapy.[2] Inhibition of the HIF-1 pathway is,

therefore, a promising strategy for cancer treatment.[3]

Logical Relationship: HIF-1 Inhibition by Trifluoromethyl-Chalcone Derivatives

HIF-1 Inhibition by Trifluoromethyl-Chalcone Derivatives

Synthesis
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Click to download full resolution via product page

Caption: Synthesis of trifluoromethyl-chalcones and their inhibitory effect on the HIF-1 pathway.

Modulation of the PI3K/AKT/mTOR and MAPK Signaling
Pathways
Benzaldehyde and its derivatives have been shown to suppress multiple signaling pathways in

cancer cells, including the PI3K/AKT/mTOR and MAPK pathways.[4] These pathways are

crucial for cell proliferation, survival, and growth, and their hyperactivation is a common feature

of many cancers.[5] The introduction of a trifluoromethyl group can enhance the potency and

selectivity of these inhibitory effects.[6]

Signaling Pathway: Overview of PI3K/AKT/mTOR and MAPK Pathways and Potential Inhibition
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Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways by trifluoromethyl-benzaldehyde

derivatives.

Conclusion
The (trifluoromethyl)benzaldehyde isomers are indispensable tools in modern chemical and

pharmaceutical research. Their unique electronic properties and synthetic versatility allow for

the creation of novel compounds with significant potential in drug discovery, particularly in the
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development of targeted cancer therapies. The detailed protocols and mechanistic insights

provided in this guide are intended to facilitate further research and innovation in this promising

area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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